molecular formula C23H37N5O4S2 B8068711 Litronesib Racemate CAS No. 546111-97-1

Litronesib Racemate

Cat. No.: B8068711
CAS No.: 546111-97-1
M. Wt: 511.7 g/mol
InChI Key: YVAFBXLHPINSIK-UHFFFAOYSA-N
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Description

Litronesib Racemate, also known as LY2523355 Racemate, is a racemic mixture of litronesib. Litronesib is a selective, allosteric inhibitor of kinesin spindle protein Eg5, which plays a crucial role in bipolar spindle formation during mitosis. This compound has been investigated for its potential use in cancer therapy due to its ability to induce mitotic arrest and subsequent cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Litronesib Racemate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired intermediates and final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Litronesib Racemate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Racemization: This reaction is facilitated by bases, with the rate of racemization increasing with pH.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Ispinesib: Another Eg5 inhibitor with a similar mechanism of action.

    Filanesib: A kinesin spindle protein inhibitor used in cancer therapy.

    Monastrol: A small molecule inhibitor of Eg5 with a different chemical structure but similar biological activity.

Uniqueness of Litronesib Racemate

This compound is unique due to its specific allosteric inhibition of kinesin spindle protein Eg5, which distinguishes it from other antimitotic agents such as taxanes and vinca alkaloids. Unlike these traditional agents, this compound does not cause neuropathic adverse events, making it a safer alternative for cancer therapy .

Properties

IUPAC Name

N-[4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAFBXLHPINSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100440
Record name N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546111-97-1
Record name N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546111-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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